1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran
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Overview
Description
1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran is a chemical compound known for its unique structure and properties It belongs to the class of naphthopyrans, which are characterized by their fused ring systems
Preparation Methods
The synthesis of 1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenol with chloromethyl naphthalene under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran can be compared with other naphthopyran derivatives:
1-Chloro-2-methylpropyl chloroformate: This compound has a similar chlorinated structure but differs in its functional groups and applications.
Difenoconazole: Another chlorinated compound used as a fungicide, highlighting the diverse applications of chlorinated organic molecules.
Phenoxy herbicides: Compounds like 2,4-Dichlorophenoxyacetic acid share structural similarities and are used in agriculture.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, making it a valuable compound for various scientific investigations.
Properties
CAS No. |
61603-29-0 |
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Molecular Formula |
C20H14Cl2O2 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
1-chloro-2-[(4-chlorophenoxy)methyl]-3H-benzo[f]chromene |
InChI |
InChI=1S/C20H14Cl2O2/c21-15-6-8-16(9-7-15)23-11-14-12-24-18-10-5-13-3-1-2-4-17(13)19(18)20(14)22/h1-10H,11-12H2 |
InChI Key |
PFVIVQBPTUEPPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C2=C(O1)C=CC3=CC=CC=C32)Cl)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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